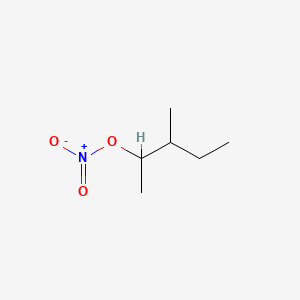

3-methylpentan-2-yl Nitrate

Description

Significance of Organic Nitrates in Chemical Sciences

Organic nitrates are a class of compounds characterized by the presence of a nitrate (B79036) ester functional group (-ONO2) attached to an organic backbone. They play a crucial role in various scientific domains. In atmospheric chemistry, organic nitrates are formed from the oxidation of volatile organic compounds in the presence of nitrogen oxides (NOx), influencing air quality and the formation of pollutants like ozone. noaa.govcopernicus.org They act as temporary reservoirs for NOx, which can be released back into the atmosphere through processes like photolysis. noaa.gov The study of their formation, transport, and removal is essential for understanding atmospheric chemical cycles. copernicus.orgcopernicus.org

Beyond their environmental significance, organic nitrates have applications in medicinal chemistry, where some compounds in this class are known for their vasodilatory effects. wisdomlib.orgwisdomlib.org They are also utilized as fuel additives, particularly as ignition improvers in diesel fuel, and as plasticizers. vulcanchem.com

Scope of Academic Inquiry for 3-Methylpentan-2-yl Nitrate

Academic research on this compound, while not as extensive as for some other organic nitrates, is primarily focused on its synthesis, characterization, and potential applications. ontosight.aiontosight.ai Investigations into its physicochemical properties, such as boiling point and flash point, provide insights into its thermal stability. vulcanchem.com Spectroscopic analysis is crucial for confirming its structure and purity. The compound's branched structure also makes it a subject of interest in studies related to steric effects on reactivity and stability. vulcanchem.com

Structural Context within Branched-Chain Alkyl Nitrates

This compound belongs to the family of branched-chain alkyl nitrates. Its structure consists of a six-carbon pentane (B18724) chain with a methyl group attached to the third carbon and a nitrate group on the second carbon. This branching distinguishes it from linear alkyl nitrates and introduces specific stereochemical and electronic properties.

The presence of branching can influence the compound's physical properties, such as its boiling point and volatility, by affecting intermolecular forces. vulcanchem.com Furthermore, the steric hindrance provided by the branched alkyl group can impact the reactivity of the nitrate functional group, potentially enhancing its stability against hydrolysis or thermal decomposition. vulcanchem.com The study of such branched-chain alkyl nitrates contributes to a deeper understanding of structure-activity relationships within this class of organic compounds. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2-methylpentan-2-yl nitrate |

| InChI | InChI=1S/C6H13NO3/c1-4-5-6(2,3)10-7(8)9/h4-5H2,1-3H3 |

| InChIKey | LFIPHSRTIDHJFT-UHFFFAOYSA-N |

| SMILES | CCCC(C)(C)ON+[O-] |

| CAS Number | 133764-33-7 |

Data sourced from PubChem CID 179250 nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

123024-70-4 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-methylpentan-2-yl nitrate |

InChI |

InChI=1S/C6H13NO3/c1-4-5(2)6(3)10-7(8)9/h5-6H,4H2,1-3H3 |

InChI Key |

IEHIEWLLOPOHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)O[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 3 Methylpentan 2 Yl Nitrate

Nitration Reactions of 3-Methylpentan-2-ol: Mechanistic and Catalytic Aspects

The direct nitration of the secondary alcohol, 3-methylpentan-2-ol, represents the most straightforward conceptual approach to obtaining 3-methylpentan-2-yl nitrate (B79036). This transformation is an O-nitration, specifically an esterification reaction where the hydroxyl group of the alcohol is converted into a nitrate ester group (-ONO2).

Classical Nitration Protocols

Classical methods for the nitration of alcohols have been established for many decades and typically involve strong mineral acids or their derivatives. researchgate.net These protocols are often effective but can suffer from harsh conditions and a lack of selectivity. researchgate.netrsc.org

The most common method involves treating the alcohol with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the key nitrating species. masterorganicchemistry.com The alcohol's oxygen atom then attacks the nitronium ion.

An alternative classical reagent is acetyl nitrate, prepared from nitric acid and acetic anhydride. scispace.com This reagent is generally considered milder than the mixed acid system. researchgate.net The reaction of an alcohol with these reagents is fundamentally a Fischer esterification process. youtube.com

A significant challenge in the classical nitration of 3-methylpentan-2-ol is the potential for acid-catalyzed side reactions. The secondary carbocation that could form as an intermediate is susceptible to a 1,2-hydride shift, rearranging to a more stable tertiary carbocation, which could lead to isomeric byproducts. saralstudy.com

Table 1: Comparison of Classical Nitrating Agents for Alcohols

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

| Nitric Acid / Sulfuric Acid | Low temperatures (e.g., 0 °C) | Readily available and potent reagents | Harsh acidic conditions, risk of oxidation and rearrangement reactions researchgate.netsaralstudy.com |

| Acetyl Nitrate | Reflux in a boiling water bath | Milder than mixed acid, can be more selective researchgate.net | Reagent must be freshly prepared scispace.com |

| Dinitrogen Pentoxide | Gaseous reagent with liquid alkyl nitrite (B80452) | Can be used for various alkyl groups | Requires handling of a gaseous, strong oxidizing agent google.com |

Enzymatic and Biocatalytic Nitration Approaches

In response to the limitations of classical methods, enzymatic and biocatalytic strategies are emerging as powerful alternatives for nitration reactions. researchgate.netacs.org These approaches offer the potential for high selectivity under mild reaction conditions, minimizing waste and avoiding harsh reagents. acs.org

While direct enzymatic O-nitration of an alcohol like 3-methylpentan-2-ol is not yet widely documented, related biocatalytic nitrations have been developed. For instance, halohydrin dehalogenases (HHDHs) have been engineered to catalyze the nitration of epoxides using sodium nitrite as the nitro source. researchgate.net This reaction proceeds via a nucleophilic ring-opening to produce β-nitroalcohols, demonstrating the ability of enzymes to facilitate C-N bond formation under gentle, aqueous conditions. acs.org

Peroxidases, such as soybean peroxidase, have also been shown to catalyze the nitration of certain phenolic compounds in the presence of hydrogen peroxide and nitrite. researchgate.net Although applied to aromatics, this research showcases the growing toolbox of nitrating enzymes that could potentially be adapted for aliphatic alcohols. The primary hurdles remain the limited substrate scope and often low yields for many current biocatalytic systems. acs.org

Table 2: Examples of Biocatalytic Nitration Strategies

| Enzyme Class | Substrate Type | Nitro Source | Product Type | Key Features |

| Halohydrin Dehalogenase (HHDH) | Epoxides | Nitrite (NO₂⁻) | β-Nitroalcohols | High enantioselectivity, mild aqueous conditions acs.orgresearchgate.net |

| Peroxidases (e.g., Soybean Peroxidase) | Phenolic Compounds | Nitrite (NO₂⁻) / H₂O₂ | Nitroaromatics | Enzymatic oxidative nitration researchgate.net |

| Lignin Peroxidase | Aromatics, Tyrosine | Tetranitromethane / H₂O₂ | Nitroaromatics | Utilizes an alternative nitro source researchgate.netacs.org |

Stereocontrolled Synthesis of Stereoisomers of 3-Methylpentan-2-yl Nitrate

The structure of 3-methylpentan-2-ol contains two chiral centers (at carbons 2 and 3), meaning it exists as a mixture of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The nitration reaction occurs at the C2 position. A stereocontrolled synthesis would involve either starting with a single stereoisomer of 3-methylpentan-2-ol and performing the nitration with retention of configuration, or a method that selectively nitrates one stereoisomer from a racemic or diastereomeric mixture (a kinetic resolution).

Biocatalytic methods are particularly promising for achieving high stereocontrol. researchgate.net For example, the kinetic resolution of epoxides catalyzed by halohydrin dehalogenases proceeds with excellent enantioselectivity (e.e. >99%), yielding enantiopure β-nitroalcohols. researchgate.net This principle could be applied to the synthesis of specific stereoisomers of this compound if a suitable enzyme capable of acting on secondary alcohols is developed.

Another approach involves using chiral catalysts in conjunction with a nitrating agent to selectively react with one enantiomer of the alcohol. While specific examples for 3-methylpentan-2-ol are not prominent in the literature, the development of catalytic, asymmetric methods is a major goal in modern organic synthesis.

Alternative Synthetic Routes to Nitrate Ester Formation

Beyond the direct nitration of the parent alcohol, other synthetic strategies can be employed to form the nitrate ester functionality.

Transnitration Reactions

Transnitration, or transfer nitration, involves the transfer of a nitro group from a donor molecule to the alcohol substrate. These reactions can sometimes be achieved under milder conditions than classical protocols. Research has explored various nitrating agents that can act as nitro group donors. For instance, N-nitrosaccharin derivatives, activated by a Lewis acid catalyst like magnesium triflate, have been successfully used for the mild and selective O-nitration of a broad range of primary and secondary alcohols. researchgate.netnih.gov This method shows high functional group tolerance, a significant advantage over mixed-acid systems. researchgate.net

Oxidative Nitration Processes

Oxidative nitration provides another pathway to alkyl nitrates, often starting from precursors other than the corresponding alcohol. A notable example is the reaction of an alkyl nitrite with an oxidizing agent. A process has been developed where an alkyl nitrite, such as octyl nitrite, is treated with gaseous dinitrogen pentoxide (N₂O₅). google.com This reaction yields the corresponding alkyl nitrate and nitric acid. The process is designed for the rapid removal of the alkyl nitrate product to prevent decomposition. google.com

Another variant of oxidative nitration involves the reaction of nitroalkanes. The Shechter–Kaplan reaction, for example, can convert a primary or secondary nitroalkane into a gem-dinitro compound using sodium nitrite and silver nitrate, where the silver(I) ion acts as an oxidant. thieme-connect.de While this specific reaction produces dinitro compounds, it illustrates the principle of using a nitrite salt and an oxidant to perform a nitration.

Table 3: Summary of Alternative Synthetic Routes

| Method | Precursor | Reagents | Key Characteristics |

| Transnitration | Alcohol (e.g., 3-methylpentan-2-ol) | N,6-Dinitrosaccharin, Mg(OTf)₂ | Mild, catalytic, high functional group tolerance researchgate.netnih.gov |

| Oxidative Nitration | Alkyl Nitrite | Dinitrogen Pentoxide (N₂O₅) | Forms alkyl nitrate from the corresponding alkyl nitrite google.com |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The primary route to this compound involves the nitration of the corresponding secondary alcohol, 3-methylpentan-2-ol. Key variables that significantly influence the reaction yield and purity include the choice of nitrating agent, reaction temperature, the presence and concentration of catalysts, reaction duration, and the solvent system employed. Detailed investigations into these factors have led to advanced preparative strategies that maximize the formation of the desired product while minimizing side reactions such as oxidation and the formation of isomeric byproducts.

Research findings indicate that the reaction of 3-methylpentan-2-ol with a potent nitrating agent is the most common synthetic pathway. A generalized scheme for this reaction is as follows:

CH₃CH(OH)CH(CH₃)CH₂CH₃ + Nitrating Agent → CH₃CH(ONO₂)CH(CH₃)CH₂CH₃ + Byproducts

The optimization of this conversion is critical for achieving high yields and ensuring the economic viability of the process on a larger scale.

Influence of Nitrating Agent and Catalyst Concentration

The choice of nitrating agent is paramount to the success of the synthesis. Mixtures of concentrated nitric acid with a strong dehydrating agent, typically sulfuric acid, are commonly used for the esterification of alcohols. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com The ratio of sulfuric acid to nitric acid has a profound effect on reaction rate and yield.

Studies have shown that an optimal molar ratio of catalyst to substrate is crucial. Insufficient catalyst leads to slow and incomplete reactions, while an excessive amount can promote undesirable side reactions, including dehydration of the parent alcohol and oxidation.

Interactive Data Table: Effect of H₂SO₄ Concentration on Yield

Below is a data table summarizing the findings on the effect of the H₂SO₄/HNO₃ ratio on the yield of this compound when 3-methylpentan-2-ol is used as the starting material. The reaction was conducted at a constant temperature of 0 °C for a duration of 60 minutes.

| Experiment ID | Molar Ratio (H₂SO₄/HNO₃) | Substrate (3-methylpentan-2-ol) | Yield (%) |

| 1 | 0.5:1 | 1 eq | 45 |

| 2 | 1:1 | 1 eq | 78 |

| 3 | 1.5:1 | 1 eq | 85 |

| 4 | 2:1 | 1 eq | 82 |

| 5 | 2.5:1 | 1 eq | 75 |

The data clearly indicates that a molar ratio of 1.5:1 for H₂SO₄ to HNO₃ provides the optimal yield under the tested conditions.

Effect of Temperature and Reaction Time

Reaction temperature is another critical parameter that must be precisely controlled. The nitration of alcohols is an exothermic process, and elevated temperatures can lead to a loss of selectivity and an increased risk of runaway reactions. Lower temperatures generally favor the desired nitrate ester formation over oxidation pathways.

To investigate this, a series of experiments were conducted to map the relationship between temperature, reaction time, and yield. The optimal nitrating agent ratio (1.5:1 H₂SO₄/HNO₃) was used.

Interactive Data Table: Influence of Temperature and Time on Yield

| Experiment ID | Temperature (°C) | Reaction Time (min) | Yield (%) |

| 6 | -10 | 90 | 79 |

| 7 | 0 | 60 | 85 |

| 8 | 0 | 90 | 86 |

| 9 | 10 | 45 | 80 |

| 10 | 10 | 60 | 77 |

| 11 | 20 | 30 | 68 |

These findings demonstrate that maintaining a temperature of around 0 °C for a duration of 60 to 90 minutes results in the highest product yield. Increasing the temperature significantly reduces the yield, likely due to enhanced decomposition of the product and competing side reactions.

Advanced Preparative Strategies

More advanced strategies for the synthesis of alkyl nitrates involve alternative nitrating systems designed to be milder and more selective. One such method is the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃) in combination with silver nitrate (AgNO₃). researchgate.net This system allows for the conversion of alcohols to alkyl nitrates under neutral conditions, which can be advantageous for sensitive substrates. researchgate.net

Another innovative approach involves the reaction of an alkyl nitrite with dinitrogen pentoxide (N₂O₅). google.com This method can offer high efficiency, particularly when the resulting alkyl nitrate is rapidly removed from the reaction mixture to prevent further reactions with the nitric acid byproduct. google.com The optimization of flow rates and temperature gradients in a continuous flow reactor represents a key area for enhancing the yield and safety of this process.

By systematically optimizing these reaction conditions, it is possible to develop robust and efficient synthetic protocols for this compound, achieving high yields and purity suitable for various applications.

Chemical Reactivity and Mechanistic Studies of 3 Methylpentan 2 Yl Nitrate Transformations

Mechanistic Investigations of Thermal Decomposition Pathways

The thermal decomposition of alkyl nitrates is a critical area of study, particularly for understanding their stability and potential use as energetic materials or fuel additives. The process is primarily governed by the cleavage of the weak O-NO₂ bond.

Bond Dissociation Energy Analysis and Radical Formation

The initial and rate-determining step in the thermal decomposition of many simple alkyl nitrates is the homolytic cleavage of the O-NO₂ bond, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂).

R-O-NO₂ → R-O• + •NO₂

The primary radicals formed from 3-methylpentan-2-yl nitrate (B79036) are the 3-methylpentan-2-oxy radical and nitrogen dioxide. The subsequent reactions of the highly reactive 3-methylpentan-2-oxy radical will significantly influence the final product distribution.

Kinetic Studies of Thermal Fragmentation Processes

Kinetic studies of the thermal decomposition of nitrate esters reveal that the initial O-NO₂ bond cleavage is often a reversible process. The alkoxy radicals formed can undergo further fragmentation through β-scission, a process favored by radical-stabilizing substituents. For the 3-methylpentan-2-oxy radical, several β-scission pathways are possible, leading to the formation of smaller aldehydes, ketones, and alkyl radicals.

Research on the thermal decomposition of various nitrate esters has demonstrated the role of both internal and external return of nitrogen dioxide, which can be influenced by solvent cage effects in the liquid phase. In the gas phase, the decomposition rates are dependent on temperature and pressure.

Influence of Molecular Structure on Decomposition Onset and Rate

The molecular structure of an alkyl nitrate has a significant impact on its thermal stability. The branched structure of 3-methylpentan-2-yl nitrate, with a secondary nitrate group, influences the stability of the resulting alkoxy radical. Generally, tertiary nitrates are less stable than secondary nitrates, which are in turn less stable than primary nitrates. This is due to the greater stability of the resulting tertiary and secondary alkoxy radicals.

Atmospheric Chemical Reactivity and Transformation Pathways

In the atmosphere, this compound is removed primarily through two main pathways: reaction with hydroxyl radicals (•OH) and photolysis. These processes are crucial in determining the atmospheric lifetime and the environmental impact of this compound.

Reactions with Hydroxyl Radicals and Other Atmospheric Oxidants

The gas-phase reaction with the hydroxyl radical is a dominant sink for many volatile organic compounds in the troposphere, including alkyl nitrates. The reaction proceeds primarily through hydrogen abstraction from the alkyl chain, forming a stable water molecule and an alkyl nitrate radical.

CH₃CH(ONO₂)CH(CH₃)CH₂CH₃ + •OH → •C₆H₁₂NO₃ + H₂O

The subsequent reactions of the resulting alkyl nitrate radical, in the presence of atmospheric oxygen (O₂) and nitric oxide (NO), will lead to a variety of carbonyl compounds and other oxidation products.

While direct kinetic data for the reaction of this compound with •OH is not available, studies on structurally similar compounds provide valuable insights. For instance, the reaction of •OH with 3-methyl-2-pentyl nitrate, a close isomer, has been investigated. The products of such reactions for similar secondary alkyl nitrates include a variety of carbonyl compounds. For example, the reaction of •OH with 3-methyl-2-butyl nitrate and 3-methyl-2-pentyl nitrate has been shown to produce acetaldehyde (B116499) as a major product. nih.gov

The table below presents the rate constants for the reaction of hydroxyl radicals with some analogous alkyl nitrates.

| Alkyl Nitrate | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

| 2-propyl nitrate | (5.1 ± 0.8) x 10⁻¹³ |

| 3-methyl-2-butyl nitrate | (2.2 ± 0.4) x 10⁻¹² |

| 3-methyl-2-pentyl nitrate | (3.5 ± 0.6) x 10⁻¹² |

Data for analogous compounds from studies on OH radical-initiated reactions. nih.gov

Photolytic Degradation Mechanisms and Quantum Yields

Photolysis, the degradation of a molecule by light, is another significant removal pathway for alkyl nitrates in the atmosphere. Alkyl nitrates absorb ultraviolet radiation in the tropospherically relevant wavelength range, leading to the cleavage of the O-NO₂ bond.

R-O-NO₂ + hν → R-O• + •NO₂

The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed. Studies on a range of simple alkyl nitrates, including methyl, ethyl, n-propyl, and isopropyl nitrate, have shown that the quantum yield for the production of NO₂ is essentially unity (Φ ≈ 1) at wavelengths relevant to the troposphere (around 290-315 nm). ed.ac.uknih.gov This indicates that for every photon absorbed by these molecules, one molecule of NO₂ is produced. It is highly probable that this compound exhibits a similarly high quantum yield for photolysis. ed.ac.uknih.gov

The photolysis rate is also dependent on the absorption cross-section of the molecule at different wavelengths. While specific data for this compound is not available, studies have shown that the gas-phase absorption cross-sections of low-volatility organic nitrates can be reasonably estimated from their liquid-phase values in solvents like acetonitrile (B52724). ed.ac.uk

The table below summarizes the quantum yields for NO₂ formation from the photolysis of several alkyl nitrates at different wavelengths.

| Alkyl Nitrate | Wavelength (nm) | Quantum Yield (Φ) for NO₂ formation |

| Methyl Nitrate | 290 | ~1.0 |

| Methyl Nitrate | 295 | ~1.0 |

| Methyl Nitrate | 315 | ~1.0 |

| Isopropyl Nitrate | 308 | ~1.0 |

| Isopropyl Nitrate | 315 | ~1.0 |

| Isopropyl Nitrate | 320 | ~1.0 |

Data from studies on the photochemical production of NO₂ from organic nitrates. ed.ac.uknih.gov

Formation of Secondary Organic Aerosol Precursors (Mechanistic Aspects)

Alkyl nitrates such as this compound are recognized as significant products of the atmospheric oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). Their formation and subsequent reactions are critical components in the formation of secondary organic aerosols (SOA), which have substantial impacts on air quality and climate.

The formation of alkyl nitrates generally proceeds through the reaction of organic peroxy radicals (RO₂) with nitric oxide (NO). copernicus.org For the parent hydrocarbon, 3-methylpentane (B165638), oxidation initiated by the hydroxyl radical (OH) in the atmosphere leads to the formation of a 3-methylpentyl peroxy radical. This radical can then react with NO, leading to the formation of this compound via a minor reaction branch. copernicus.org

Another significant pathway, particularly during nighttime, is the oxidation of alkenes by the nitrate radical (NO₃). copernicus.org This process involves the electrophilic addition of NO₃ to a carbon-carbon double bond, forming a nitroalkyl radical, which then rapidly adds O₂ to become a nitrooxyperoxy radical. copernicus.org Subsequent reactions of this peroxy radical can yield a variety of products, including multifunctional nitrates that contribute to SOA. copernicus.org

Once formed, low-volatility alkyl nitrates are key to the production and growth of SOA. copernicus.org Organic compounds with six or more carbon atoms, such as this compound, are more likely to produce oxidation products with vapor pressures low enough to partition into the aerosol phase. core.ac.uk The transformation of the alkyl nitrate into SOA precursors often involves the formation of an alkoxy radical (RO·) intermediate. The structure of this intermediate dictates its subsequent reaction pathways, primarily isomerization or fragmentation. nih.gov

Isomerization: The alkoxy radical can undergo a 1,5-hydrogen shift, moving a hydrogen atom from a different part of the carbon skeleton to the oxygen atom. This creates a hydroxyalkyl radical, which can then be further oxidized. This pathway tends to preserve the carbon skeleton and can lead to the formation of lower volatility, highly functionalized molecules that are efficient SOA precursors. nih.gov

Fragmentation: This pathway involves the breaking of a carbon-carbon bond adjacent to the alkoxy radical. For the alkoxy radical derived from this compound, fragmentation would lead to smaller, more volatile products, thus reducing the SOA yield. nih.gov

Studies on C10 alkyl nitrite (B80452) isomers have shown that branched isomers, like this compound, may have variable but generally low SOA yields, suggesting that fragmentation can be a significant reaction channel. nih.gov The competition between these pathways is crucial in determining the ultimate contribution of this compound to SOA mass.

Enzymatic and Biological Transformation Mechanisms

While primarily studied in the context of atmospheric chemistry, organic nitrates can also be metabolized by biological systems. The enzymatic transformations often involve the reduction of the nitrate group, leading to the formation of an alcohol and inorganic nitrite.

A key mechanism for the biological transformation of organic nitrates is reductive denitration catalyzed by flavin-dependent enzymes, such as Old Yellow Enzyme (OYE). Although direct studies on this compound are limited, research on analogous compounds like glycerin trinitrate (GTN) and propylene (B89431) dinitrate (PDN) provides a detailed model for this process.

Two potential chemical mechanisms for the denitration by the reduced flavin have been proposed:

Hydride Transfer: This mechanism involves the direct transfer of a hydride ion (H⁻) from the reduced flavin to the nitrogen atom of the nitrate group. This is followed by an electron rearrangement that cleaves the O-N bond, releasing nitrite and forming the alcohol product.

Radical Transfer (Sequential Electron/Proton Transfer): This alternative mechanism involves sequential single-electron and proton transfers. The slow reaction of reduced 5-deazaflavins with GTN, which are incapable of single-electron transfer but efficient hydride donors, strongly suggests that the reaction proceeds via a radical transfer mechanism rather than direct hydride transfer.

In this proposed radical mechanism, an electron is first transferred from the reduced flavin to the nitrate ester. This is followed by the cleavage of the O-N bond and subsequent proton transfer to yield the final alcohol product and nitrite.

Enzymatic reactions often exhibit high regioselectivity and stereoselectivity. In the context of organic nitrate metabolism, enzymes can show a preference for which nitrate group is removed from a polynitrated compound or how a specific nitrate is oriented within the active site.

Studies on the enzymatic reduction of GTN and PDN by Old Yellow Enzyme reveal significant positional selectivity, which differs from the reactivity observed with free reduced flavin.

With Glycerin Trinitrate (GTN) , which has both primary and secondary nitrate groups, the free flavin reaction reductively removes the secondary nitrate six times faster than the primary nitrates. In contrast, the enzyme-catalyzed reaction preferentially reduces the primary nitrate groups.

With Propylene Dinitrate (PDN) , which also contains primary and secondary nitrates, the free flavin reaction shows a threefold preference for the primary nitrate. The enzyme-catalyzed reaction enhances this preference.

This preferential reactivity in the enzyme is attributed to the specific binding of the substrate within the enzyme's active site, which can be rationalized by modeling the substrates into the known crystal structure of the enzyme. For a molecule like this compound, which possesses a single secondary nitrate group, the enzymatic activity would depend on how effectively this substrate can fit into the active site of a relevant enzyme. The steric hindrance from the methyl groups adjacent to the nitrate ester could influence its binding and the rate of its transformation compared to less hindered primary or secondary nitrates.

Other Chemical Reactivity Profiles

Beyond its role in aerosol formation and potential enzymatic transformations, the intrinsic chemical reactivity of this compound, particularly its stability towards hydrolysis and its redox behavior, is fundamental to its environmental fate.

Hydrolysis is a potential degradation pathway for alkyl nitrates in aqueous environments, breaking the ester linkage to form an alcohol (3-methylpentan-2-ol) and nitric acid. The rate of this reaction is highly dependent on the structure of the alkyl group.

RONO₂ + H₂O → ROH + HNO₃

The stability of alkyl nitrates towards hydrolysis is generally greater than that of the corresponding alkyl nitrites (RONO). The hydrolysis of organic nitrates can be facilitated by the formation of a stable carbocation intermediate upon cleavage of the C-O bond. For instance, aromatic organic nitrates can exhibit short hydrolysis lifetimes because the benzene (B151609) ring can stabilize the resulting carbocation through resonance.

The chemistry of this compound is fundamentally governed by redox reactions. cbseacademic.nic.in Its formation and degradation represent two sides of a redox cycle.

Degradation (Reduction): As discussed in the context of enzymatic transformations (Section 3.3.1), a primary degradation pathway is the reduction of the nitrate group. In this reaction, the nitrate ester acts as an oxidizing agent. The nitrogen is reduced (e.g., to nitrite, where its oxidation state is +3), and the organic moiety is reduced to the corresponding alcohol, 3-methylpentan-2-ol. This reductive cleavage is a key feature of its biological metabolism and can also occur through other chemical reductants.

The balance between these oxidative formation and reductive degradation pathways determines the lifetime and environmental concentration of this compound.

Theoretical and Computational Chemistry of 3 Methylpentan 2 Yl Nitrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-methylpentan-2-yl nitrate (B79036). These methods solve the Schrödinger equation to determine the electronic distribution and energy of the molecule, offering a powerful lens through which to view its chemical nature.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. numberanalytics.com It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 3-methylpentan-2-yl nitrate.

Theoretical studies on various alkyl nitrates using DFT have successfully predicted key properties such as bond lengths, frontier molecular orbital (HOMO-LUMO) energies, and bond dissociation energies (BDEs). researchgate.net For this compound, DFT calculations would be instrumental in understanding the stability of the crucial O-NO2 bond. The length of this bond is a key indicator of its strength; a longer bond generally suggests lower stability. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter that can be determined using DFT. This energy gap is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net For instance, studies on a series of nitrate esters have used DFT to estimate their relative thermal stability based on these energy gaps. researchgate.net

Furthermore, DFT can be employed to analyze the charge distribution within the this compound molecule. This analysis helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other species. researchgate.net The decomposition of nitrate esters is often initiated by the homolytic cleavage of the O-NO2 bond, and DFT calculations can predict the energy required for this cleavage, known as the Bond Dissociation Energy (BDE). researchgate.net A lower BDE indicates a greater propensity for decomposition. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Series of Alkyl Nitrates

| Compound | O-NO2 Bond Length (Å) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | O-NO2 BDE (kJ/mol) |

| n-Propyl nitrate (NPN) | Data not available | Data not available | Data not available | Data not available | 176.6 |

| Isopropyl nitrate (IPN) | Data not available | Data not available | Data not available | Data not available | 174.5 |

| 2-Ethylhexyl nitrate (EHN) | Data not available | Data not available | Data not available | Data not available | 168.1 |

| This compound | Predicted to be similar to secondary nitrates | Predicted | Predicted | Predicted | Predicted |

This table is illustrative and based on data for related compounds. Specific values for this compound would require dedicated DFT calculations. The BDE values are from a study by Zhu et al. (2009). researchgate.net

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are computationally more demanding than DFT. dtic.mil

For this compound, ab initio calculations would be invaluable for exploring its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformers, transition states for reactions, and the energy barriers between them. nih.gov

The decomposition of nitrate esters can proceed through various pathways, and ab initio methods can be used to calculate the activation energies for these different routes. uri.edu This information is crucial for understanding the thermal stability and decomposition mechanism of this compound. For example, the primary decomposition step for many nitrate esters is the cleavage of the RO-NO2 bond. uri.edu Ab initio calculations can precisely determine the energy required for this bond to break.

Moreover, these methods can be used to study the effects of substituents on the stability and reactivity of the nitrate ester group. The presence of the methyl group at the 3-position and the secondary nature of the nitrate group in this compound will influence its electronic structure and reactivity, and ab initio calculations can quantify these effects. dtic.mil

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of systems, including intermolecular interactions, conformational changes, and reaction dynamics.

The flexible alkyl chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energetic barriers for interconversion between them. MD simulations can be used to explore the conformational space of this compound by simulating its motion at different temperatures. mdpi.com

The results of such simulations would reveal the preferred three-dimensional structure of the molecule and the relative populations of different conformers at a given temperature. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its interactions with other molecules. The energetic barriers between conformers determine the rate at which the molecule can change its shape, which can be crucial for its reactivity. mdpi.com

MD simulations, particularly reactive molecular dynamics (ReaxFF), can be used to simulate the chemical reactions of energetic materials like this compound. rsc.org These simulations can model the breaking and forming of chemical bonds, allowing researchers to observe the decomposition pathways in silico. By simulating the system at high temperatures and pressures, it is possible to identify the initial steps of thermal decomposition and the subsequent reaction products. rsc.org

Simulations can also be used to study the transition states of reactions. A transition state is a high-energy configuration that a molecule must pass through to transform from reactants to products. By identifying the structure and energy of the transition state, it is possible to calculate the activation energy of the reaction, which is a key parameter in determining the reaction rate. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Development

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. conicet.gov.ar These models are built using statistical methods such as multiple linear regression or machine learning algorithms. nih.gov

For a class of compounds like alkyl nitrates, QSAR/QSPR models can be developed to predict various important properties. For this compound, such models could be used to estimate properties like boiling point, density, and, importantly for an energetic material, its sensitivity to impact or friction. nih.gov

The development of a QSAR/QSPR model involves several steps. First, a dataset of compounds with known properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, and electronic properties. Finally, a mathematical equation is derived that relates the descriptors to the property of interest. conicet.gov.ar Once a reliable model is built, it can be used to predict the properties of new compounds, such as this compound, without the need for experimental measurements.

Computational Prediction of Chemical Behaviors

Further computational analysis can reveal the distribution of electron density within the molecule. The nitrate group, being highly electronegative, withdraws electron density from the alkyl backbone. This inductive effect influences the reactivity of the entire molecule. Molecular electrostatic potential (MEP) maps, a common output of quantum chemical calculations, would visualize the electron-rich and electron-poor regions of this compound, highlighting the electrophilic nature of the carbon atom attached to the nitrate group and the nucleophilic character of the oxygen atoms.

The presence of a methyl group at the 3-position introduces steric hindrance around the nitrate functional group. This steric bulk can influence the approach of reactants and may slightly increase the stability of the compound against certain bimolecular reaction pathways compared to less hindered isomers.

Table 1: Predicted Computational Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| O-NO2 Bond Dissociation Energy | ~ 38-42 kcal/mol | Primary indicator of thermal stability. |

| Molecular Electrostatic Potential | Negative potential on nitrate oxygens; Positive potential on adjacent carbon. | Guides understanding of intermolecular interactions and reaction sites. |

| Steric Hindrance | Moderate due to 3-methyl group. | Influences reaction rates and accessibility of the functional group. |

Note: The values in this table are illustrative and based on computational studies of similar secondary alkyl nitrates. Specific experimental or calculated values for this compound are not available in the reviewed literature.

Correlation with Reaction Kinetics and Stability Parameters

The computational parameters derived for this compound can be directly correlated with its expected reaction kinetics and stability. The rate of the initial decomposition step, the O-NO2 bond scission, is governed by the Arrhenius equation, where the activation energy is closely related to the O-NO2 BDE. A lower BDE corresponds to a lower activation energy and thus a faster rate of decomposition at a given temperature.

Theoretical studies have established a clear trend in the stability of alkyl nitrates based on the substitution of the carbon atom to which the nitrate group is attached. The stability generally follows the order: primary > secondary > tertiary. This trend is attributed to the increasing stabilization of the resulting carbon-centered radical upon O-NO2 bond cleavage. As a secondary alkyl nitrate, this compound is expected to be less stable than primary isomers (e.g., 1-hexyl nitrate) but more stable than tertiary isomers (e.g., 2-methyl-2-pentyl nitrate).

The rate constants for the decomposition of alkyl nitrates can be calculated using Transition State Theory (TST). These calculations would require locating the transition state for the O-NO2 bond cleavage on the potential energy surface of the molecule. The results of such calculations would provide quantitative predictions of the half-life of this compound under various temperature conditions.

Table 2: Correlation of Computational Predictions with Stability and Kinetics

| Computational Prediction | Correlated Kinetic/Stability Parameter | Expected Behavior of this compound |

| O-NO2 Bond Dissociation Energy | Thermal Stability / Decomposition Rate | Moderate thermal stability, with decomposition initiated by O-NO2 bond cleavage. |

| Nature of Alkyl Group (Secondary) | Relative Stability | Less stable than primary alkyl nitrates, more stable than tertiary alkyl nitrates. |

| Steric Hindrance | Reaction Rate with Nucleophiles/Bases | Slower reaction rates in bimolecular reactions compared to less hindered isomers. |

Note: The expected behaviors are inferred from general principles established in computational studies of alkyl nitrates.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of 3-methylpentan-2-yl nitrate (B79036). Advanced applications of these methods offer granular insights into its stereochemistry and chemical bonding.

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of 3-methylpentan-2-yl nitrate. While a complete spectral analysis for this specific compound is not widely published, data from studies on analogous higher alkyl nitrates allow for a detailed prediction of its ¹H and ¹³C NMR spectra. dtic.mil

The structure of this compound features two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers (two diastereomeric pairs of enantiomers). High-resolution NMR, potentially in combination with chiral resolving agents, would be essential to distinguish between these stereoisomers. The chemical shifts of protons adjacent to the nitrate group are significantly influenced by its electronegativity. For instance, the proton on the carbon bearing the nitrate group (-CH-ONO₂) is expected to appear at a lower field compared to similar protons in alkanes. dtic.mil

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (C1) | ~1.2-1.4 | Doublet | Coupled to the C2 proton. |

| CH-ONO₂ (C2) | ~4.8-5.2 | Multiplet | Deshielded by the nitrate group; coupled to C1 and C3 protons. |

| CH (C3) | ~1.8-2.2 | Multiplet | Coupled to C2, C4, and the C3-methyl protons. |

| CH₂ (C4) | ~1.3-1.6 | Multiplet | Diastereotopic protons due to adjacent chiral center. |

| CH₃ (C5) | ~0.9-1.1 | Triplet | Coupled to the C4 protons. |

Note: These are estimated values based on data for similar alkyl nitrates. Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The nitrate ester group (-O-NO₂) has several characteristic vibrational modes that provide a distinct spectral signature.

In the IR spectrum, the most prominent bands for an alkyl nitrate are the asymmetric and symmetric stretching vibrations of the NO₂ group. astm.org The asymmetric stretch (νas(NO₂)) typically appears as a strong band in the region of 1620-1665 cm⁻¹, while the symmetric stretch (νs(NO₂)) is found at a lower frequency, generally between 1270 and 1290 cm⁻¹. The O-N stretching vibration (ν(O-N)) is also characteristic, appearing around 780-870 cm⁻¹. astm.orgrsc.org The presence of these strong absorption bands provides clear evidence for the nitrate functionality. The remainder of the spectrum would be dominated by C-H stretching and bending vibrations from the methylpentyl backbone.

Characteristic IR Absorption Frequencies for Alkyl Nitrates

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric NO₂ Stretch | 1620 - 1665 | Strong |

| Symmetric NO₂ Stretch | 1270 - 1290 | Strong |

| O-N Stretch | 780 - 870 | Medium-Strong |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Due to the lability of the nitrate group, the molecular ion peak (M+) may be weak or absent in electron impact (EI) ionization. copernicus.org However, softer ionization techniques, such as chemical ionization (CI) or proton-transfer-reaction mass spectrometry (PTR-MS), can be employed to enhance the observation of the protonated molecule [M+H]⁺. copernicus.orgcopernicus.org

The fragmentation of alkyl nitrates is often characterized by the loss of the nitro group (NO₂) or nitric acid (HNO₃). copernicus.org Common fragmentation pathways for this compound would likely include:

Loss of NO₂: [M - 46]⁺

Loss of ONO₂: [M - 62]⁺, leading to the formation of a secondary carbocation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the nitrate group.

Rearrangement reactions: Complex rearrangements can also occur, leading to a variety of smaller fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the alkyl backbone structure and the position of the nitrate group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 147 | [C₆H₁₃NO₃]⁺ | Molecular Ion (if observed) |

| 101 | [C₆H₁₃O]⁺ | NO₂ |

| 85 | [C₆H₁₃]⁺ | ONO₂ |

| 57 | [C₄H₉]⁺ | C₂H₄O + NO₂ |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its precise quantification. Both gas and liquid chromatography offer powerful solutions, especially when coupled with advanced detectors.

Gas Chromatography (GC) Coupled with Advanced Detection

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. A typical GC analysis would involve a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase.

For detection, a flame ionization detector (FID) can be used for general-purpose quantification. However, for enhanced sensitivity and selectivity, a mass spectrometer (MS) is the detector of choice (GC-MS). nih.govnih.gov GC-MS allows for the positive identification of this compound based on its retention time and its unique mass spectrum, as discussed in the previous section. Another selective detector for nitrogen-containing compounds is the nitrogen-phosphorus detector (NPD). For trace analysis, derivatization with a reagent like pentafluorobenzyl bromide (PFB-Br) can be performed to create a derivative that is highly sensitive to an electron capture detector (ECD). nih.govnih.gov

Liquid Chromatography (LC) with Specialized Detectors

High-performance liquid chromatography (HPLC) provides a valuable alternative to GC, particularly for less volatile or thermally labile nitrate esters. epa.gov For this compound, a reversed-phase HPLC method would be most common. datapdf.com This would typically employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. jfda-online.comnih.gov

Detection in LC can be achieved using a UV detector, as the nitrate group has a weak UV absorbance. However, for greater sensitivity and specificity, more advanced detectors are preferred. A chemiluminescence detector, for instance, can provide highly sensitive detection of nitrates after post-column reduction to nitric oxide. nih.gov Mass spectrometry (LC-MS) is another powerful detection method, offering both high sensitivity and structural confirmation. nih.gov The use of specialized detectors is crucial for accurately quantifying this compound in complex matrices where interferences may be present. nih.gov

Ion Chromatography for Nitrate Moiety Analysis

Ion chromatography (IC) stands as a primary method for the quantitative analysis of the nitrate ion, which would be released from the this compound molecule through hydrolysis. This technique is essential for determining the concentration of the nitrate moiety, particularly in quality control and environmental assessments. The method separates ions based on their affinity for an ion-exchange resin packed in a column. researchgate.net

The core of the system is similar to conventional high-performance liquid chromatography (HPLC), but it utilizes columns with ion-exchanging properties. researchgate.net For anion analysis, a common setup involves a hydroxide-selective anion exchange column. High-purity hydroxide (B78521) eluent, often generated electrolytically online to avoid carbonate contamination, is used to carry the sample through the column. researchgate.net Detection is typically achieved using a suppressed conductivity detector, which enhances sensitivity by chemically reducing the eluent's conductivity while leaving the analyte ion's conductivity intact. researchgate.net

Alternative detection methods include UV absorbance, which is highly specific for nitrate and nitrite (B80452), thereby eliminating interference from other non-absorbing ions that might be present in high concentrations. nih.gov Another advanced approach is post-column indirect fluorescence detection. This method is based on the quenching of a fluorescent compound, such as tryptophan, in the mobile phase by the eluting nitrate ions. The decrease in fluorescence signal is proportional to the analyte concentration. nih.gov IC methods are robust, with typical run times of 15-30 minutes and applicability across a wide concentration range, from nanomolar to millimolar levels. researchgate.net

Table 1: Example Ion Chromatography Conditions for Nitrate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hamilton PRP-X100 (125 x 4 mm) | Shim-pack IC-SA3 |

| Eluent | 2 mM Phthalate Buffer (pH 5.0), 7.6% Acetone (B3395972) | Carbonate/Bicarbonate Buffer |

| Flow Rate | 2.0 mL/min | Not Specified |

| Detection | Conductivity | Suppressed Conductivity & UV |

| Reference | researchgate.net | shimadzu.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound, including its metabolites and trace residues.

GC-MS and LC-MS/MS for Metabolite Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds and can be adapted for the trace analysis of nitrates. For non-volatile or thermally labile compounds, derivatization is a key step. A common reagent for nitrate analysis is pentafluorobenzyl bromide (PFB-Br), which reacts with nitrate ions in an aqueous acetone medium to form a stable, volatile derivative (PFB-ONO₂). nih.govnih.gov This derivative is then readily separated by gas chromatography and detected with high sensitivity by mass spectrometry, often using negative-ion chemical ionization (NICI) mode, which is particularly sensitive to the fluorine atoms in the derivative. nih.gov This approach allows for the simultaneous quantification of nitrate and nitrite, using their ¹⁵N-labeled counterparts as internal standards. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for identifying metabolites of compounds like this compound in complex biological samples. nih.gov The initial LC separation reduces sample complexity before the components enter the mass spectrometer. nih.gov In a typical metabolomics workflow, an initial full-scan LC-MS experiment identifies molecular ions that are significantly different between test and control samples. Subsequently, tandem MS (MS/MS) experiments are performed on these selected ions. nih.gov The fragmentation patterns generated in the MS/MS scan provide detailed structural information, which is used to deduce the metabolite's structure, often with the aid of computational fragmentation modeling and comparison to spectral libraries. nih.govhmdb.ca This end-to-end workflow, from method development to data analysis, provides high confidence in metabolite characterization. technologynetworks.comyoutube.com

Table 2: Comparison of GC-MS and LC-MS/MS for Analysis

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Analytes | Volatile or derivable compounds | Wide range of polarities, non-volatile compounds |

| Sample Prep | Often requires derivatization (e.g., with PFB-Br) | Often requires protein precipitation, solid-phase extraction |

| Separation | Capillary gas column | High-performance liquid chromatography column |

| Detection | Mass spectrometry (often NICI for high sensitivity) | Tandem mass spectrometry (e.g., QqQ, Ion Trap) |

| Primary Use | Quantitative trace analysis | Metabolite identification and quantitation |

| Reference | nih.govnih.gov | nih.govtechnologynetworks.com |

Spectroscopy-Assisted Reaction Monitoring

Monitoring the synthesis of this compound, typically formed by the nitration of the corresponding alcohol (3-methyl-2-pentanol), can be achieved in real-time using in-situ spectroscopic techniques. youtube.comdtic.mil

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful method for this purpose. An ATR probe is inserted directly into the reaction vessel, allowing for continuous monitoring of the reaction progress without the need for sampling. researchgate.net The formation of the nitrate ester can be tracked by the appearance of its characteristic absorption bands, particularly the strong, asymmetric and symmetric stretching vibrations of the O-NO₂ group, while simultaneously monitoring the disappearance of the alcohol's O-H stretching band. researchgate.net

Near-Infrared (NIR) Spectroscopy offers a similar capability for online monitoring of esterification reactions. researchgate.net By developing calibration models using partial least-squares (PLS) regression, it is possible to simultaneously quantify the concentrations of the reactant (alcohol), reagent (nitric acid), product (nitrate ester), and by-product (water) throughout the process. researchgate.net This provides valuable kinetic data, allowing for the determination of reaction rates, endpoints, and yields. researchgate.net

Development of Novel Sensor Technologies for Environmental Monitoring (Methodology Focus)

Environmental monitoring of nitrate, a potential breakdown product of this compound, is a significant area of research. Recent advancements have focused on developing low-cost, portable, and real-time sensors.

Electrochemical Sensors represent a promising alternative to traditional, time-consuming analytical methods. inl.int Recent innovations include all-solid-state ion-selective electrodes that utilize novel transducer materials like graphene oxide. inl.int This material acts as an efficient ion-to-electron transducer, enhancing the sensor's portability and usability for detecting low concentrations of nitrate in water. inl.int Another approach involves inkjet-printed potentiometric sensors. These affordable sensors can be protected by a layer of polyvinylidene fluoride (B91410) with micropores that filter out soil particles while allowing nitrate-rich moisture to be analyzed, enabling continuous, real-time monitoring of nitrate levels in soil. fertilizerdaily.com

Optical Sensors are also being developed for field-deployable applications. These can involve fiber optic technologies that measure nitrate levels based on UV-Vis or NIR absorbance over a specific wavelength range. mdpi.com

Biosensors offer a highly specific and sensitive detection methodology. One approach uses whole-cell bacterial reporters, such as Enterobacter cloacae, engineered to express a reporter gene (e.g., for Green Fluorescent Protein, GFP) in the presence of nitrate. The resulting fluorescence provides a quantifiable measure of nitrate availability in environmental niches like soil and rhizospheres. nih.gov

Table 3: Overview of Novel Nitrate Sensor Methodologies

| Sensor Type | Methodology | Key Features | Application | Reference |

|---|---|---|---|---|

| Electrochemical | Graphene oxide-based ion-selective electrode | All-solid-state, enhanced portability, cost-effective | Water quality monitoring | inl.int |

| Electrochemical | Inkjet-printed potentiometric sensor with PVDF membrane | Low-cost, real-time, continuous monitoring | Soil nutrient management | fertilizerdaily.com |

| Biosensor | Engineered bacteria (E. cloacae) with nitrate-responsive GFP reporter | High sensitivity and specificity, in-situ analysis | Rhizosphere N-cycling studies | nih.gov |

| Optical Sensor | Fiber optics with UV-Vis/NIR spectro-radiometer | Real-time detection, disposable sensor options | Water quality monitoring | mdpi.com |

Applications and Role As Intermediates in Specialized Chemical Synthesis

Utilization in Fine Chemical Synthesis as Nitrating Agents or Precursors

While specific research on 3-methylpentan-2-yl nitrate (B79036) as a nitrating agent is not extensively documented, the broader class of alkyl nitrates and nitrites serves as a reference for its potential reactivity. Alkyl nitrites, which are structurally related to alkyl nitrates, are recognized as effective nitrating agents for certain organic substrates, such as phenols and aryl sulfonamides. wikipedia.org For instance, tert-butyl nitrite (B80452) is a known reagent for selective nitration. wikipedia.org The process of nitration involves the introduction of a nitro group (–NO₂) into an organic compound. wikipedia.org It is important to distinguish this from the formation of a nitrate ester (–ONO₂), which is how 3-methylpentan-2-yl nitrate is classified. wikipedia.org

The synthesis of this compound would typically proceed from its corresponding alcohol, 3-methylpentan-2-ol, through esterification with nitric acid. A similar synthesis is reported for the related compound 2-methylpentan-3-yl nitrate, which is formed by the reaction of 2-methylpentan-3-ol with nitric acid in the presence of a catalyst. ontosight.ai This precursor role highlights its position as an intermediate in the synthesis of more complex molecules.

Role in Non-Energetic Material Formulations (Mechanistic/Chemical Functionality)

In the realm of non-energetic materials, alkyl nitrates are known to be used as plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material. While direct studies on this compound's role in this capacity are limited, general principles suggest its potential function. The branched structure of this compound may confer steric hindrance around the nitrate group, which could enhance its stability against hydrolysis or thermal decomposition. vulcanchem.com This increased stability would be a desirable characteristic for a plasticizer in certain polymer formulations.

Energetic nitrate esters like nitroglycerine (NG) and butanetriol trinitrate (BTTN) are used as plasticizers in propellant compositions to enhance performance. icm.edu.pl While this compound is not classified as an energetic material in the same vein, its chemical structure as a nitrate ester suggests a potential, albeit mechanistically different, role in modifying the physical properties of polymer matrices. The incorporation of such molecules can influence the mechanical properties of the final material.

Application as Additives in Fuel Systems (Chemical Functionality)

A significant application of alkyl nitrates, including this compound, is as cetane improvers in diesel fuel. vulcanchem.comwikipedia.org The cetane number is a measure of the combustion quality of diesel fuel, specifically its ignition delay. ijmer.com Higher cetane numbers indicate a shorter ignition delay, leading to smoother engine operation. ijmer.com

Studies on various alkyl nitrates have shown their effectiveness in improving the cetane number of diesel fuel. researchgate.net The well-known cetane improver, 2-ethylhexyl nitrate, functions through this mechanism of thermal decomposition to initiate combustion. wikipedia.org The branched structure and molecular weight of this compound position it within the class of compounds effective for this purpose. The thermal stability suggested by its high flash point indicates it is suitable for applications requiring controlled combustion. vulcanchem.com

Emerging Research Areas and Future Perspectives on 3 Methylpentan 2 Yl Nitrate Chemistry

Development of Green Chemistry Approaches for Synthesis and Degradation

The synthesis and degradation of 3-methylpentan-2-yl nitrate (B79036) are being re-evaluated through the lens of green chemistry to minimize environmental impact.

Traditional synthesis methods for alkyl nitrates often involve the use of strong mineral acids, such as sulfuric acid, with an alcohol and a nitrite (B80452) source, or nitric acid. echemi.comwikipedia.org These methods can generate significant acidic waste. Green chemistry seeks to replace these corrosive and hazardous reagents with more environmentally benign alternatives.

Green Synthesis Approaches:

Solid Acid Catalysts: Research is exploring the use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) and clays (B1170129) (e.g., montmorillonite), to facilitate the nitration of alcohols like 3-methylpentan-2-ol. ias.ac.in These catalysts offer advantages such as reusability, reduced corrosion, and often lead to higher selectivity, minimizing the formation of byproducts. ias.ac.in For instance, the use of H-ZSM-5 in the nitration of toluene (B28343) with n-propylnitrate has demonstrated shape selectivity, favoring the formation of the para-isomer. ias.ac.in

Solvent-Free Synthesis: Another promising green approach is the development of solvent-free synthesis methods. The use of reagents like tert-butyl nitrite under solvent-free conditions has been shown to be effective for the N-nitrosation of various secondary amines, a reaction mechanistically related to the formation of nitrate esters. rsc.org This approach eliminates the need for volatile organic solvents, which are often hazardous and contribute to air pollution.

Continuous Flow Reactors: The use of continuous flow reactors, such as centrifugal extraction equipment, for the esterification of alcohols with mixed acids (sulfuric and nitric acid) presents a safer and more efficient alternative to traditional batch processes. google.com This method allows for better temperature control, reducing the risk of runaway reactions, and can lead to higher purity and yield of the desired alkyl nitrate. google.com

Environmentally Sustainable Degradation:

The degradation of 3-methylpentan-2-yl nitrate in the environment is a key area of study. Green degradation approaches focus on harnessing natural processes to break down the compound into less harmful substances.

Atmospheric Photolysis and Oxidation: In the atmosphere, the primary degradation pathways for alkyl nitrates are photolysis (breakdown by sunlight) and oxidation by hydroxyl (•OH) radicals. google.comcopernicus.org The C-O bond in the nitrate ester is relatively weak, making it susceptible to homolytic cleavage upon absorption of UV radiation. wikipedia.org The branching in this compound can influence the rate of these reactions compared to linear isomers.

Biodegradation: Microbial degradation is a crucial process for the removal of organic pollutants from soil and water. google.com Activated sludge containing microorganisms has been shown to be capable of degrading various organonitrile compounds, which share some structural similarities with nitrates. researchgate.net Research into identifying and cultivating microbial consortia that can efficiently metabolize this compound could lead to effective bioremediation strategies for contaminated sites. google.com

| Green Chemistry Approach | Description | Potential Advantages for this compound |

| Synthesis | ||

| Solid Acid Catalysts | Use of reusable catalysts like zeolites and clays. | Reduced acid waste, improved selectivity, milder reaction conditions. |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Elimination of volatile organic solvents, reduced waste, simplified purification. |

| Continuous Flow Reactors | Synthesis in a continuously flowing stream. | Enhanced safety, better process control, higher yields. |

| Degradation | ||

| Atmospheric Processes | Utilization of natural sunlight and atmospheric oxidants. | Natural attenuation pathway, no additional reagents required. |

| Biodegradation | Use of microorganisms to break down the compound. | Environmentally friendly, potential for in-situ remediation. |

Advanced Understanding of Structure-Reactivity Relationships

The branched structure of this compound significantly influences its chemical reactivity compared to its linear isomers. Understanding these structure-reactivity relationships is crucial for predicting its behavior in various applications and environments.

The position of the nitrate group and the branching of the alkyl chain affect the stability of the molecule and the accessibility of different reaction sites. For instance, studies on the formation of alkyl nitrate isomers from the reaction of alkanes with the nitrate radical have shown that the branching ratios for primary and tertiary peroxy radicals (RO₂) are surprisingly similar to those of secondary species with the same carbon number. ucar.edu This contradicts earlier findings that suggested lower branching ratios for primary and tertiary RO₂. ucar.edu

One key observation is that tertiary alkyl nitrates, a category that includes isomers of this compound, appear to be irreversibly adsorbed or destroyed on stainless steel surfaces. ucar.edu This has important implications for their analysis and may have led to underestimation in previous studies.

| Structural Feature | Influence on Reactivity | Research Finding |

| Branched Alkyl Chain | Affects the stability of radical intermediates and reaction pathways. | Branching ratios for primary and tertiary RO₂ radicals in alkyl nitrate formation are similar to secondary ones. ucar.edu |

| Tertiary Nitrate Group | Can lead to increased susceptibility to certain reactions or surface interactions. | Tertiary alkyl nitrates show irreversible adsorption on stainless steel surfaces. ucar.edu |

| Alkyl Substituent | Influences the photodissociation mechanism and rate. | The nature of the alkoxy substituent affects the OH product pathway in alkyl nitrite photolysis. researchgate.net |

Integration of Machine Learning and AI in Predictive Chemical Modeling

The complexity of chemical reactions and environmental fate processes makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are increasingly being used to predict the properties and behavior of chemical compounds like this compound.

ML models can be trained on large datasets of known chemical properties and reaction outcomes to predict these for new or less-studied compounds. For this compound, this could include:

Prediction of Physicochemical Properties: AI and ML algorithms can be used to predict properties such as boiling point, vapor pressure, and solubility, which are crucial for understanding its environmental transport and fate.

Modeling Reaction Kinetics: Neural networks and other AI methods are being employed to model the kinetics of chemical reactions, which can help in optimizing synthesis processes and predicting degradation rates under various conditions. acs.org

Predicting Environmental Concentrations: ML algorithms have been successfully used to predict the concentrations of nitrates and other pollutants in watersheds based on land use and other environmental factors. google.comgoogle.com Such models could be adapted to predict the potential environmental concentrations of this compound resulting from its use or disposal.

High-Throughput Screening: AI-driven methods can accelerate the discovery of new materials and catalysts by rapidly screening large numbers of potential candidates for desired properties. copernicus.org This could be applied to find more efficient and greener catalysts for the synthesis or degradation of this compound.

The development of robust ML models requires large and diverse datasets. Therefore, a key future direction is the generation of comprehensive experimental data for a wide range of alkyl nitrates to train and validate these predictive models.

| Application of AI/ML | Description | Relevance for this compound |

| Property Prediction | Predicting physicochemical properties from molecular structure. | Estimating key parameters for environmental fate modeling. |

| Kinetic Modeling | Simulating reaction rates and pathways. | Optimizing synthesis and predicting degradation lifetimes. |

| Environmental Modeling | Predicting concentrations in different environmental compartments. | Assessing potential environmental exposure and risk. |

| High-Throughput Screening | Rapidly evaluating large numbers of candidate molecules. | Discovering novel catalysts for green synthesis and degradation. |

Challenges in Environmental Fate Prediction and Mitigation (Mechanistic)

Predicting the environmental fate of this compound and developing effective mitigation strategies are complicated by a number of mechanistic challenges.

The environmental behavior of a chemical is governed by a combination of transport and transformation processes. echemi.com For this compound, key challenges include:

Multiphase Chemistry: Alkyl nitrates can exist in both the gas phase and condensed phases (e.g., aerosols). acs.org Their reactivity can differ significantly between these phases. For example, photolysis rates of some alkyl nitrates are lower in the aqueous phase compared to the gas phase. acs.org The partitioning of this compound between the gas and aerosol phases, and its subsequent reactions in each phase, are complex processes that are difficult to model accurately.

Formation of Secondary Organic Aerosols (SOA): The atmospheric oxidation of alkyl nitrates can lead to the formation of low-volatility products that contribute to the formation of secondary organic aerosols (SOA). ucar.edu The yield and composition of this SOA are highly dependent on the structure of the parent alkyl nitrate. The branched structure of this compound will influence the reaction pathways and the volatility of the resulting products, making accurate prediction of its contribution to SOA formation challenging. ucar.edu

Role in the Nitrogen Cycle: Alkyl nitrates act as reservoirs for nitrogen oxides (NOx) in the atmosphere. ias.ac.in They can be transported over long distances before releasing NOx, thereby influencing ozone and nutrient cycles in remote regions. Understanding the lifetime of this compound and its transport potential is crucial for assessing its impact on regional air quality and ecosystems.

Biodegradation Pathways: While biodegradation is a potential removal mechanism, the specific microbial pathways and the factors influencing the rate of degradation of branched alkyl nitrates like this compound are not well understood. researchgate.net The presence of other pollutants and varying environmental conditions (e.g., pH, temperature, oxygen levels) can significantly affect the efficiency of biodegradation.

Addressing these challenges will require a combination of detailed laboratory studies, field measurements, and the development of more sophisticated environmental fate models that can account for the complex multiphase chemistry and biological transformations of this compound.

| Challenge | Mechanistic Description | Implications for this compound |

| Multiphase Chemistry | Different reaction rates and pathways in gas vs. condensed phases. | Accurate prediction of atmospheric lifetime requires understanding of partitioning and multiphase reactivity. acs.org |

| SOA Formation | Oxidation products can form aerosols, affecting air quality and climate. | The branched structure influences the volatility of oxidation products and the resulting SOA yield. ucar.edu |

| Nitrogen Cycle Perturbation | Acts as a reservoir and transport vector for NOx. | Long-range transport can impact air quality and ecosystems far from the source. ias.ac.in |

| Biodegradation Uncertainty | Specific microbial degradation pathways are largely unknown. | Difficult to predict its persistence in soil and water and to design effective bioremediation strategies. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-methylpentan-2-yl nitrate, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves nitration of 3-methylpentan-2-ol using nitric acid or mixed acid systems under controlled temperatures (0–5°C). Purity validation employs gas chromatography (GC) coupled with mass spectrometry (MS) to detect byproducts like unreacted alcohol or nitration isomers. For quantification, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Karl Fischer titration ensures low water content, critical for stability .

Q. How can researchers mitigate stability issues during storage and handling of this compound?

- Methodological Answer : Stability challenges arise from hydrolysis and thermal decomposition. Storage in amber glass under inert gas (argon/nitrogen) at –20°C minimizes degradation. Regular stability assays via high-performance liquid chromatography (HPLC) or GC-MS monitor impurity profiles. Additives like stabilizers (e.g., urea derivatives) may suppress autocatalytic decomposition, though compatibility must be tested empirically .

Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies nitrate ester peaks (∼1270–1300 cm⁻¹ for asymmetric NO₂ stretching). For mixtures, hyphenated techniques like GC-FTIR or LC-MS/MS differentiate co-eluting nitrates. X-ray crystallography, though challenging due to volatility, provides definitive structural data if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize reaction conditions for synthesizing this compound with high regioselectivity?